Poliumoside (Standard)

Description

Identification of Plant Families as Primary Sources

The Lamiaceae, or mint family, is a notable source of Poliumoside. imist.maresearchgate.net The compound's presence is considered to have chemotaxonomic relevance for this family. imist.ma For instance, Poliumoside has been identified in various species within the genus Teucrium, and it is considered a typical constituent of the Teucrium polium species. imist.mapsu.edu

The Scrophulariaceae family, commonly known as the figwort family, is another significant contributor to the botanical sourcing of Poliumoside. researchgate.net Many species within this family are recognized for their rich phytochemical profiles, which include phenylethanoid glycosides like Poliumoside. researchgate.net For example, Verbascum boerhavii, the annual mullein, contains this phenylpropanoid glycoside. wikipedia.org Furthermore, studies on various Verbascum species have highlighted the presence of Poliumoside. nih.gov

The Verbenaceae, or verbena family, also serves as a source of Poliumoside. medchemexpress.com Research on various species within this family has led to the isolation and identification of this compound. researchgate.netnih.gov

Detailed Enumeration of Specific Plant Species

Brandisia hancei, a medicinal herb, has been identified as a source of Poliumoside. nih.govresearchgate.net The compound is isolated from the stems and leaves of this plant. nih.govchemondis.com Studies have shown that Poliumoside is one of several phenylethanoid glycosides present in Brandisia hancei. nih.govnih.gov

Callicarpa kwangtungensis, a species within the Verbenaceae family, is another notable source of Poliumoside. frontiersin.orgnih.gov This phenylethanoid glycoside is considered one of the major active components of the plant. frontiersin.org The content of Poliumoside can vary depending on the origin and the specific part of the plant. biocrick.com Research has focused on isolating and identifying Poliumoside from Callicarpa kwangtungensis to explore its properties. plos.org

Teucrium polium (including various varieties like T. polium var. gnaphalodes)

Teucrium polium, commonly known as felty germander, is a well-documented source of Poliumoside. imist.maekb.egacgpubs.org The compound has been isolated from various parts of the plant, and its presence is considered a characteristic feature of the species. imist.ma Studies on T. polium collected from Southern Iran have confirmed the presence of Poliumoside alongside other phenolic compounds. imist.ma Research has also highlighted Poliumoside as a principal component in polar extracts of the plant. cut.ac.cy

A specific variety, Teucrium polium var. gnaphalodes, has also been a subject of phytochemical investigation. In this variety, Poliumoside was isolated along with verbascoside (B1683046), another phenylpropanoid glycoside. nih.govresearchgate.netnih.govmums.ac.ir This particular variety is used in traditional food preparations and medicine. nih.govresearchgate.net The isolation and characterization of Poliumoside from this variety further establish its consistent occurrence within the Teucrium polium complex. nih.govresearchgate.netnih.gov

Teucrium montanum

Mountain germander, or Teucrium montanum, is another significant botanical source of Poliumoside. dntb.gov.uamdpi.comresearchgate.netnih.govmdpi.com In-depth analysis of T. montanum from various locations in Croatia revealed that Poliumoside is one of the most abundant phenylethanoid glycosides present. mdpi.comnih.gov It co-occurs with other related compounds like echinacoside (B191147) and teupolioside, making this plant an emerging and valuable source for these bioactive molecules. dntb.gov.uamdpi.comnih.gov The concentration of Poliumoside in T. montanum has been found to be comparable to its levels in other well-known source plants. mdpi.com

Cistanche sinensis

Cistanche sinensis, a parasitic plant from the Orobanchaceae family, is a notable source of Poliumoside. scirp.orgresearchgate.netnih.gov Phytochemical studies have identified Poliumoside as a major phenylethanoid glycoside in this species. scirp.orgresearchgate.net In fact, Poliumoside is considered a dominant and specific chemical marker for Cistanche sinensis, helping to differentiate it from other species within the Cistanche genus, such as C. deserticola, where it is not detected. nih.govresearchgate.net Its presence, along with compounds like 2'-acetylpoliumoside, serves as a key chemotaxonomic indicator. researchgate.netnih.gov

Buddleja officinalis

The flowers of Buddleja officinalis, also known as butterfly bush, have been found to contain Poliumoside. scirp.orgnih.govnih.gov It is one of several phenylethanoid glycosides isolated from this plant, alongside acteoside and echinacoside. nih.govjetir.org Interestingly, while acteoside was previously known in this species, Poliumoside was identified as a marker substance in a Buddleja yellow colorant derived from the plant, which has been approved as a food additive. nih.gov

Leucas indica

Leucas indica, a plant from the Lamiaceae family, is another botanical source of Poliumoside. academicjournals.org Specifically, a derivative, 3-O-methyl poliumoside, has been isolated from the aerial parts of this plant. gsconlinepress.comgsconlinepress.comresearchgate.netnih.gov This novel phenylethanoid glycoside was found along with five other known related compounds. gsconlinepress.comgsconlinepress.comresearchgate.net Leucas indica is traditionally used in the Garhwal region of Uttarakhand for various purposes. gsconlinepress.comgsconlinepress.com

Biogeographical Considerations and Chemodiversity within Plant Sources

The concentration and presence of Poliumoside can exhibit significant variation influenced by geographical location and environmental factors, a phenomenon known as chemodiversity.

In the genus Teucrium, geographical variation plays a crucial role in the chemical profile of the plants. bioone.org A study on yellow-flowered Teucrium species across the Mediterranean region revealed that while Poliumoside was present in all analyzed taxa, its concentration varied. bioone.org Notably, North African taxa of Teucrium displayed larger quantities of Poliumoside compared to their European counterparts. bioone.org This suggests that environmental and geographical factors in North Africa may favor the biosynthesis of this compound. The diversity of environments has likely spurred the adaptive radiation and chemical diversification within this group of plants. bioone.org The uptake of elements from the soil, which varies by location, and different climatic conditions can influence the production of secondary metabolites like Poliumoside. nih.gov

For Cistanche sinensis, the ecotype, particularly the soil composition, influences its metabolite profile. Research comparing C. sinensis grown in sandy versus loam ecotypes found no significant difference in the levels of Poliumoside. nih.gov However, other phenylethanoid glycosides like echinacoside were significantly downregulated in the sandy ecotype, highlighting the complex interplay between environment and the plant's secondary metabolism. nih.gov

The chemical composition of plants, including the presence and concentration of compounds like Poliumoside, can vary qualitatively and quantitatively not just between different species, but also within the same species from different geographical locations. researchgate.net This variation can be attributed to a range of factors including climate, soil composition, and altitude. bioone.orgnih.gov For instance, in Teucrium species, the concentration of another phenylethanoid, verbascoside, was observed to decrease with an increase in elevation. bioone.org Such biogeographical and environmental influences are critical considerations in the sourcing and standardization of plant-derived natural products.

Structure

2D Structure

Properties

IUPAC Name |

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWRMAOPKNYHMZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94079-81-9 | |

| Record name | Poliumoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Profile

Molecular Structure and Chemical Formula

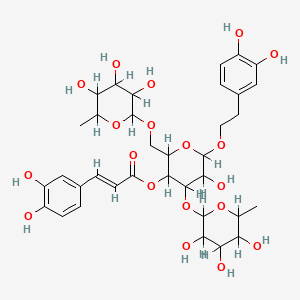

The chemical formula for Poliumoside is C35H46O19, and it has a molecular weight of approximately 770.73 g/mol . targetmol.com Its complex structure consists of a central glucose unit to which a hydroxytyrosol (B1673988) aglycone is attached via a β-glycosidic bond. Additionally, two rhamnose sugar units and a caffeoyl group are linked to the glucose core.

Table 1: Chemical Identifiers of Poliumoside

| Identifier | Value |

|---|---|

| CAS Number | 94079-81-9 |

| Molecular Formula | C35H46O19 targetmol.com |

| Molecular Weight | 770.73 g/mol targetmol.com |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate nih.gov |

Key Functional Groups and Stereochemistry

The structure of Poliumoside is characterized by several key functional groups that contribute to its biological activity. These include multiple hydroxyl groups on the phenyl rings and sugar moieties, which are responsible for its antioxidant properties. The molecule also contains an ester linkage and glycosidic bonds. The specific stereochemistry of the sugar units and their attachment points are crucial for its interaction with biological targets.

Isolation and Purification Methodologies

Extraction Techniques for Poliumoside

The initial and most critical step in isolating poliumoside is the extraction from its plant matrix. The choice of extraction technique significantly impacts the yield and purity of the final product.

Solvent-Based Extractions (e.g., Methanol (B129727), Ethanol)

Conventional solvent-based extraction remains a widely used method for obtaining poliumoside. This technique relies on the principle of dissolving the target compound in a suitable solvent.

Methanol is a frequently employed solvent for the extraction of poliumoside and other phenylpropanoid glycosides from plant materials. nih.govscielo.br For instance, in one method, powdered aerial parts of Teucrium polium were subjected to maceration with methanol at room temperature. nih.gov This process was repeated multiple times to ensure thorough extraction. nih.gov The resulting extract is then concentrated to yield a crude product containing poliumoside. nih.gov Similarly, studies on Teucrium montanum have utilized methanol in heat-assisted extractions to isolate poliumoside. mdpi.comnih.gov

Ethanol (B145695), often in an aqueous solution, is another common solvent for poliumoside extraction. biocrick.com For example, an 80% ethanol solution has been used to extract poliumoside and other caffeoylated phenylpropanoid glycosides from the stems and leaves of Brandisia hancei. biocrick.com A hydroethanolic mixture (7:3 ethanol/water) has also been effectively used in Soxhlet extraction of Teucrium capitatum, which was found to contain significant amounts of poliumoside. nih.gov The choice between methanol and ethanol can depend on factors such as the specific plant material and the desired purity of the extract.

Following initial solvent extraction, further purification steps are typically necessary. These often involve liquid-liquid partitioning with solvents of varying polarities, such as n-butanol, and chromatographic techniques like column chromatography over silica (B1680970) gel or reversed-phase materials. mdpi.combeilstein-journals.org

Table 1: Examples of Solvent-Based Extraction of Poliumoside

| Plant Source | Solvent System | Extraction Method | Reference |

|---|---|---|---|

| Teucrium polium | Methanol | Maceration | nih.gov |

| Brandisia hancei | 80% Ethanol | Not specified | biocrick.com |

| Teucrium capitatum | Ethanol/water (7:3) | Soxhlet | nih.gov |

| Teucrium montanum | Methanol | Heat-Assisted | mdpi.comnih.gov |

| Callicarpa kwangtungensis | Methanol, followed by partitioning with n-butanol | Reflux | plos.org |

Advanced Extraction Methodologies

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced methodologies have been developed and applied for the isolation of poliumoside and related compounds. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures. raykolgroup.comnist.gov This technique maintains the solvent in a liquid state above its normal boiling point, which enhances its extraction efficiency. nist.gov While specific studies focusing solely on PLE for poliumoside are not abundant, the technique is recognized as a powerful tool for extracting organic compounds from solid matrices and is applicable to phenylpropanoid glycosides. nih.govraykolgroup.comresearchgate.net The elevated temperature and pressure improve the solubility and mass transfer of the target analyte, leading to higher yields in a shorter time compared to traditional methods. nist.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.net The rapid heating of the solvent within the plant cells causes them to rupture, facilitating the release of the target compounds. nih.gov MAE has been successfully applied to extract poliumoside from Teucrium montanum. mdpi.comnih.gov In these studies, MAE was compared with other extraction methods and was shown to be an effective green technique for recovering phenylethanoid glycosides, including poliumoside. mdpi.comnih.gov The efficiency of MAE can be influenced by factors such as microwave power, extraction time, and the solvent-to-material ratio. researchgate.net

Subcritical Water Extraction (SWE) is an environmentally friendly technique that uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. nih.govmdpi.com Under these conditions, the polarity of water decreases, making it a suitable solvent for a wider range of organic compounds, including moderately polar substances like poliumoside. mdpi.com SWE has been utilized for the extraction of bioactive compounds from Teucrium montanum, and was found to yield extracts with high antioxidant potential. mdpi.comresearchgate.net The extraction efficiency of SWE is highly dependent on the temperature, which can be optimized to maximize the yield of specific compounds. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE) is another green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. While highly effective for non-polar compounds, the use of SFE for more polar compounds like poliumoside often requires the addition of a polar co-solvent (modifier) to the supercritical CO2. There is potential for its application in the extraction of phenylpropanoid glycosides, although specific examples for poliumoside are less documented compared to other advanced methods. nih.gov

Table 2: Comparison of Advanced Extraction Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Solvent extraction at elevated temperature and pressure | Faster, less solvent consumption, automated | High initial equipment cost |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and matrix | Rapid extraction, reduced solvent volume | Potential for thermal degradation of compounds |

| Subcritical Water Extraction (SWE) | Water as a solvent at high temperature and pressure | Environmentally friendly (uses water), tunable polarity | High energy consumption, potential for degradation |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as a solvent | Green technology, selective extraction | High cost, less effective for polar compounds without modifiers |

Chromatographic Separation Strategies

Chromatography is the cornerstone for the purification of poliumoside. A multi-step approach combining different chromatographic methods is often employed to achieve high purity. Initial extraction from plant material, such as the aerial parts of Teucrium polium or Callicarpa kwangtungensis, is typically carried out with solvents like methanol or ethanol. nih.govplos.org The resulting crude extract is then subjected to various chromatographic separations.

Liquid chromatography (LC) is a fundamental technique in the isolation and analysis of poliumoside. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) has been developed for the rapid and selective quantification of poliumoside in biological samples like rat plasma. researchgate.netscirp.org In these methods, chromatographic separation is often achieved on a C18 column, such as a Waters BEH C18 column (2.1 × 100 mm, 1.7 μm), using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% formic acid. researchgate.netscirp.org This approach provides excellent peak shape and retention time for poliumoside. scirp.org

High-Performance Liquid Chromatography (HPLC) is also widely used for both analytical and preparative purposes. For instance, HPLC analysis can be performed on a C18 column with a mobile phase of acetonitrile and 0.1% acetic acid (20:80) for the determination of poliumoside alongside other phenylpropanoid glycosides. plos.org

Normal-phase column chromatography is a common initial step in the purification of poliumoside from crude plant extracts. nih.govcmu.ac.th In a typical procedure, a dried extract is loaded onto a silica gel column (normal phase). nih.gov The separation is then carried out by eluting the column with a gradient of solvents with increasing polarity. For example, a mobile phase starting with hexane (B92381) and gradually adding ethyl acetate (B1210297) and then methanol is used to separate fractions based on the polarity of the constituent compounds. nih.gov The collected fractions are often monitored by Thin Layer Chromatography (TLC) to identify and combine those containing similar compounds. nih.gov This initial separation yields enriched fractions of poliumoside, which are then subjected to further purification steps. nih.gov

For obtaining highly pure poliumoside, semi-preparative HPLC is a crucial final step following initial fractionation by methods like normal-phase column chromatography. nih.govfrontiersin.org This technique allows for the separation of compounds that are structurally very similar.

In one reported method, fractions containing poliumoside were further purified using a semi-preparative HPLC system with a C18 reversed-phase column. nih.gov The mobile phase for this purification was a methanol:water solvent system. nih.gov Another study utilized a semi-preparative Phenomenex Luna phenyl-hexyl column with a mobile phase of 13% acetonitrile containing 0.1% formic acid at a flow rate of 2 ml/min to afford pure poliumoside. scielo.brscielo.br The use of semi-preparative HPLC has been successful in isolating poliumoside from various plant sources, including Teucrium polium and Barleria lupulina. nih.govscielo.brscielo.br For example, from a 10 g dried extract of Teucrium polium, 101.4 mg of pure poliumoside was obtained after a sequence of normal-phase column chromatography followed by semi-preparative HPLC. nih.gov

Comprehensive Spectroscopic Characterization Techniques

The structural elucidation of poliumoside has been achieved through the synergistic application of several spectroscopic methods. These techniques provide complementary information, allowing for a detailed and accurate depiction of the molecule's constitution and stereochemistry. biocrick.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of poliumoside. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together its intricate structure. biocrick.comresearchgate.net

1D NMR, including ¹H and ¹³C NMR, provides initial, yet vital, information. For instance, the ¹H NMR spectrum of poliumoside displays characteristic signals for a caffeoyl and a 3,4-dihydroxy-phenylethyl moiety. psu.edu Key proton signals include those for the vinyl protons of the caffeoyl group, aromatic protons, and anomeric protons of the sugar units. ekb.eg Specifically, the anomeric protons of the two α-rhamnopyranosyl units and one β-glucopyranosyl unit are readily identified, along with the methyl groups of the rhamnose sugars. psu.edu

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between different parts of the molecule. researchgate.net For example, HMBC correlations have been used to confirm the attachment of a 10-hydroxyoleoside 11-methyl ester moiety to the glucose unit in a poliumoside derivative. psu.edu The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, leading to the unambiguous determination of the glycosidic linkages and the position of the caffeoyl group. scielo.brresearchgate.net The structure is defined as β-[(3′,4′-dihydroxyphenyl)-ethyl]-(3′′,6′′-O-L-dirhamnosyl)-(4′′-O-caffeoyl)-β-D-glucoside. ekb.eg

A representative set of ¹H NMR data for poliumoside is presented below:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 | 7.48 | d | 15.8 |

| H-2 | 7.02 | s | |

| H-6 | 6.97 | d | 8.2 |

| H-5 | 6.75 | d | 8.2 |

| H-2', 5' | 6.62 | m | |

| H-6' | 6.45 | d | 8.07 |

| H-8 | 6.19 | d | 15.8 |

| H-8' | 3.68 | m | |

| H-7' | 2.71 | m | |

| H-1''' (rham.) | 5.01 | brs | |

| H-4'' (glu) | 4.7 | t | 9.0 |

| H-1'''' (rham.) | 4.53 | br s | |

| H-1'' (glu) | 4.33 | d | 7.8 |

| CH₃ (rham.) | 1.02 | d | 6.0 |

| CH₃ (rham.) | 0.95 | d | 6.2 |

| Data sourced from a study on callus cultures of Barleria cristata L. ekb.eg |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of poliumoside, as well as for probing its fragmentation patterns to confirm its structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that has been widely used in the analysis of poliumoside. biocrick.com It allows for the determination of the molecular weight of the intact molecule. In a study on Barleria cristata callus cultures, ESI-MS analysis of poliumoside showed a sodium adduct ion [M+Na]⁺ at an m/z of 793, which corresponds to a molecular formula of C₃₅H₄₆O₁₉. ekb.eg This technique is often used in conjunction with NMR for comprehensive structural elucidation. biocrick.comresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of poliumoside with great confidence. researchgate.netacs.org For example, HRESIMS data has been instrumental in confirming the molecular formula of poliumoside derivatives, such as jasnervoside F, which showed a sodium adduct ion [M+Na]⁺ at m/z 501.2312, corresponding to the calculated value of 501.2306 for C₂₂H₃₈O₁₁Na. psu.edu This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses. scielo.br

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements for both precursor and product ions. This technique has been employed to study the fragmentation behavior of poliumoside. semanticscholar.orgnih.gov In one study, Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) was used to analyze the antioxidant properties of poliumoside and its derivatives. semanticscholar.orgmdpi.com The fragmentation patterns observed in Q-TOF-MS/MS experiments provide valuable structural information, confirming the sequence and identity of the sugar units and the nature of the aglycone. nih.govcjnmcpu.com

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) offers superior separation efficiency and high-resolution mass analysis, making it a powerful tool for the identification and characterization of poliumoside in complex mixtures. mdpi.comsciprofiles.comunil.ch This technique has been used to analyze the phenolic profile of Teucrium montanum, where poliumoside was identified as one of the major phenylethanoid glycosides. mdpi.comdntb.gov.ua The combination of retention time data from UHPLC and the accurate mass measurements and fragmentation data from HRMS/MS allows for confident identification of poliumoside even in the presence of isomeric compounds. mdpi.comsciprofiles.com Studies have also utilized UHPLC-Q-Exactive Orbitrap HRMS to systematically characterize the metabolites of poliumoside, demonstrating the technique's high specificity, sensitivity, and accuracy. nih.govfrontiersin.org

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for Poliumoside

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H Stretching | Hydroxyl groups (sugars, catechol) |

| ~2930 | C-H Stretching | Aliphatic C-H |

| 1600-1450 | C=C Stretching | Aromatic rings |

| 1200-900 | C-O, C-C Stretching, C-OH Bending | Glycosidic linkages, sugar backbone |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. For poliumoside, the UV spectrum is characterized by absorption maxima that are consistent with the presence of the caffeoyl and phenylethyl moieties. researchgate.netbiocrick.comd-nb.infomdpi.com Typically, the UV spectrum of poliumoside exhibits maximum absorption wavelengths (λmax) around 333 nm. e-century.us This absorption is characteristic of the cinnamoyl system found in the caffeic acid portion of the molecule, which is a key chromophore. The consistency of the UV spectrum with that of known phenylethanoid glycosides like verbascoside (B1683046) and echinacoside (B191147) further supports the structural assignment of poliumoside. e-century.us

Table 2: UV Absorption Data for Poliumoside

| Solvent | Maximum Absorption (λmax) | Chromophore |

| Methanol/Ethanol | ~333 nm | Caffeoyl moiety |

Advanced Methods for Stereochemical and Absolute Configuration Determination

While spectroscopic methods reveal the basic connectivity of atoms, advanced techniques are required to determine the three-dimensional arrangement of the molecule, including its stereochemistry and absolute configuration.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique has been successfully applied to establish the stereochemistry of poliumoside. researchgate.netbiocrick.comalljournals.cn By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom. This has been crucial in confirming the relative and absolute configuration of the chiral centers within the sugar residues and the aglycone part of poliumoside.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful method for determining the absolute configuration of a compound in solution. mdpi.comnih.govnih.gov The experimental ECD spectrum of poliumoside is compared with the theoretically calculated spectra for its possible stereoisomers. nih.govfaccts.de The absolute configuration is then assigned based on the best match between the experimental and calculated spectra. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has been utilized to confirm the absolute configurations of poliumoside and related natural products. mdpi.comnih.gov

Modified Mosher's Method

The Modified Mosher's Method is a chemical derivatization technique coupled with NMR spectroscopy used to determine the absolute configuration of chiral secondary alcohols. researchgate.netbiocrick.comnih.govacs.org This method involves reacting the hydroxyl groups of poliumoside with chiral Mosher's acid reagents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers are then analyzed. This analysis allows for the unambiguous assignment of the absolute stereochemistry of the secondary alcohol groups within the poliumoside structure. nih.govacs.org

Biosynthetic Pathway

The biosynthesis of Poliumoside, like other phenylethanoid glycosides, is a complex process originating from the shikimate and phenylpropanoid pathways. The pathway involves the synthesis of the hydroxytyrosol (B1673988) and caffeic acid moieties, followed by glycosylation steps where sugar units are sequentially added by specific glycosyltransferases.

Biosynthesis and Derivatization Pathways

Putative Biosynthetic Pathways as Phenylpropanoid/Phenylethanoid Glycosides

Poliumoside is classified as a phenylpropanoid glycoside, a large family of natural products characterized by a C6-C3 phenylpropanoid skeleton linked to a sugar moiety. researchgate.netresearchgate.net The biosynthesis of these compounds is complex and thought to involve multiple enzymatic steps. While the complete biosynthetic pathway of poliumoside has not been fully elucidated, it is believed to follow the general route established for other well-studied phenylpropanoid glycosides like acteoside (verbascoside). researchgate.netnih.gov

The proposed pathway begins with the shikimic acid pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.com Phenylalanine and tyrosine, two products of this pathway, serve as the primary precursors. nih.govmdpi.com

The biosynthesis of the two key structural components of poliumoside, the hydroxytyrosol (B1673988) and caffeoyl moieties, is believed to proceed as follows:

Formation of the Hydroxytyrosol Moiety: Tyrosine is thought to be converted to hydroxytyrosol through a series of enzymatic reactions involving intermediates such as tyramine (B21549) and dopamine. nih.gov

Formation of the Caffeoyl Moiety: Phenylalanine is converted to caffeic acid via the phenylpropanoid pathway, involving intermediates like cinnamic acid and p-coumaric acid. nih.govmdpi.com Caffeic acid is then activated to its coenzyme A thioester, caffeoyl-CoA. nih.gov

These two components are then assembled with a central glucose molecule. The process likely involves glycosylation and acylation steps catalyzed by specific enzymes. nih.gov For poliumoside, which is the rhamnoside of acteoside, an additional glycosylation step involving the attachment of a rhamnose sugar to the acteoside structure is required. researchgate.netnih.gov The exact sequence of these final assembly steps and the specific enzymes involved in the biosynthesis of poliumoside are still under investigation. researchgate.net

Table 1: Key Precursors and Intermediates in the Putative Biosynthesis of Poliumoside

| Precursor/Intermediate | Role in Biosynthesis |

| Phenylalanine | Precursor for the caffeoyl moiety. nih.govmdpi.com |

| Tyrosine | Precursor for the hydroxytyrosol moiety. nih.gov |

| Shikimic Acid | Initial precursor in the pathway leading to aromatic amino acids. mdpi.com |

| Cinnamic Acid | Intermediate in the conversion of phenylalanine to caffeic acid. nih.gov |

| p-Coumaric Acid | Intermediate in the conversion of phenylalanine to caffeic acid. nih.gov |

| Caffeic Acid | Forms the caffeoyl moiety of poliumoside. nih.govmdpi.com |

| Hydroxytyrosol | Forms the phenylethanoid alcohol moiety of poliumoside. nih.gov |

| Acteoside (Verbascoside) | The direct precursor that is glycosylated with rhamnose to form poliumoside. researchgate.netnih.gov |

Synthetic Chemistry Approaches for Poliumoside and its Analogs

The low abundance of poliumoside in many plant sources has driven the development of chemical and enzymatic methods for its synthesis and the creation of its analogs. nih.gov These approaches offer a means to produce larger quantities of the compound for research and potential therapeutic applications, as well as to generate novel derivatives with potentially enhanced properties.

Chemical synthesis of phenylpropanoid glycosides like poliumoside is a complex undertaking due to the presence of multiple hydroxyl groups and stereocenters. nih.gov The synthesis of a related compound, isoacteoside, highlights the intricate steps involved, including the preparation of protected glycosyl donors and acceptors, glycosylation reactions to form the disaccharide core, and subsequent attachment of the phenylpropanoid and phenylethanoid moieties. researchgate.net Final deprotection steps are then required to yield the target molecule. researchgate.net

Enzymatic synthesis presents a "greener" and often more efficient alternative to purely chemical methods. nih.gov Researchers have successfully employed enzymes like lipases and glycosidases to construct phenylpropanoid glycoside analogs. For instance, a two-step biosynthetic route has been developed to produce analogs by first synthesizing galactosides of phenolic alcohols using β-galactosidase, followed by esterification with hydroxycinnamic acid derivatives catalyzed by Candida antarctica Lipase B. nih.gov This chemoenzymatic approach provides a versatile platform for creating a variety of phenylpropanoid glycoside derivatives.

Structural Modification and Derivative Synthesis Research

Structural modifications of natural products are a well-established strategy for developing new therapeutic leads with improved activity, solubility, and stability. researchgate.net Research into the structural modification of poliumoside and related phenylpropanoid glycosides is an active area of investigation.

The synthesis of various derivatives allows for the exploration of structure-activity relationships. For example, the synthesis of C-glucoside analogs of naturally occurring phenylethanoid O-glucosides represents a strategy to create more stable compounds, as the C-glycosidic bond is more resistant to enzymatic cleavage than the O-glycosidic bond. dntb.gov.ua Furthermore, the identification of poliumoside as a potential inhibitor of N-glycanase 1 (NGLY1) has opened up new avenues for drug development. nih.gov The core disaccharide structure of glucose and rhamnose found in poliumoside is now being used as a foundation for designing novel NGLY1 inhibitors. nih.gov

Metabolic studies of poliumoside have also provided insights into its potential derivatives. After oral administration in rats, numerous metabolites of poliumoside were identified, indicating that the parent compound undergoes various transformations in the body, including rearrangement, reduction, hydroxylation, and hydrolysis. ljmu.ac.uk Verbascoside (B1683046) was identified as a major degradation product. ljmu.ac.uk This knowledge of metabolic pathways can inform the design of prodrugs or more stable analogs.

Enzyme Inhibition Mechanisms

Poliumoside has demonstrated significant inhibitory activity against several enzymes, highlighting its potential as a multi-target agent. The primary mechanisms explored in preclinical models include the inhibition of aldose reductase, the prevention of advanced glycation end product formation, and the inhibition of N-glycanase 1.

Aldose Reductase (AR) Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Poliumoside has been identified as a potent inhibitor of this enzyme.

Studies have shown that poliumoside effectively inhibits rat lens aldose reductase (RLAR). medchemexpress.commedchemexpress.com The inhibitory concentration (IC50) of poliumoside against RLAR has been reported to be 8.47 μM. medchemexpress.comselleckchem.comchemondis.comcenmed.com In other studies, the IC50 value was noted as 0.85 μM. targetmol.combiocrick.com This potent inhibition suggests a potential role for poliumoside in mitigating complications associated with the polyol pathway.

Table 1: IC50 Values for RLAR Inhibition by Poliumoside

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Poliumoside | 8.47 | medchemexpress.comselleckchem.comchemondis.comcenmed.com |

Advanced Glycation End Product (AGE) Formation Inhibition

Poliumoside has been shown to significantly inhibit the formation of advanced glycation end products (AGEs). medchemexpress.commedchemexpress.com The accumulation of AGEs is a major contributor to the pathogenesis of diabetic complications and other age-related diseases. The reported IC50 value for poliumoside in inhibiting AGE formation is 19.69 μM. medchemexpress.comselleckchem.comchemondis.comcenmed.com Another study reported a range of IC50 values from 4.6 to 25.7 μM. targetmol.combiocrick.com This inhibitory action highlights its potential to interfere with the non-enzymatic glycation of proteins and lipids.

Table 2: IC50 Values for AGE Formation Inhibition by Poliumoside

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Poliumoside | 19.69 | medchemexpress.comselleckchem.comchemondis.comcenmed.com |

N-glycanase 1 (NGLY1) Inhibition

Recent research has identified poliumoside as an inhibitor of N-glycanase 1 (NGLY1), an essential enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway responsible for deglycosylating misfolded glycoproteins. sciprofiles.comnih.govmdpi.com Inhibition of NGLY1 is being explored as a potential therapeutic strategy for various diseases. sciprofiles.comnih.gov

Molecular docking studies have provided insights into the interaction between poliumoside and NGLY1. nih.govresearchgate.netnih.gov These studies suggest that poliumoside may bind to key active sites of the enzyme, such as Lys238 and Trp244. sciprofiles.comnih.govnih.gov The interaction with these specific amino acid residues is thought to be crucial for its inhibitory effect on NGLY1 activity. nih.govresearchgate.netnih.gov Further mutational analysis has indicated that Lys238 and Trp244 are important catalytic sites for NGLY1. nih.gov

A key structural feature of poliumoside responsible for its NGLY1 inhibitory activity is its core disaccharide motif, which consists of glucose and rhamnose. sciprofiles.comnih.govresearchgate.net This structural element is shared with other natural compounds that also exhibit NGLY1 inhibition, such as Soyasaponin Bb and Saikosaponin B2. sciprofiles.comnih.govresearchgate.net The presence of this disaccharide structure appears to be a common feature for compounds that target and inhibit NGLY1, suggesting it plays a critical role in the binding and inhibitory mechanism. sciprofiles.comresearchgate.netnih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| Poliumoside |

| Soyasaponin Bb |

| Saikosaponin B2 |

| Glucose |

Protein Kinase C alpha (PKCα) Inhibition (in cell-free assays)

In cell-free assays, poliumoside has demonstrated inhibitory effects on Protein Kinase C alpha (PKCα). Research indicates that poliumoside inhibits the activity of PKCα with a half-maximal inhibitory concentration (IC50) of 24.4 µM. caymanchem.com PKCα is a key signaling molecule involved in various cellular processes, and its inhibition can modulate inflammatory responses. nih.gov The inhibition of PKCα by poliumoside suggests a potential mechanism through which this compound may exert its observed anti-inflammatory effects. caymanchem.comnih.gov

Tyrosinase Inhibition

Poliumoside has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gove-century.us Studies have shown that poliumoside can reduce tyrosinase activity in a dose-dependent manner. e-century.us The inhibitory mechanism is thought to involve the chelation of copper ions within the active site of the tyrosinase enzyme by the ortho-hydroxyl groups on the phenolic rings of poliumoside. nih.gov In comparative studies with other phenylethanoid glycosides, poliumoside demonstrated a significant inhibitory effect on melanogenesis in human epidermal melanocytes. e-century.us

Acetylcholinesterase (AChE) Inhibition

Poliumoside has been shown to exhibit significant inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). viamedica.pl In silico docking analyses have revealed that poliumoside can fit into the active site of human AChE, interacting with key residues in both the anionic domain and the catalytic triad (B1167595). viamedica.plviamedica.pl Extracts of plants containing poliumoside, such as Teucrium polium, have also demonstrated potent AChE inhibitory effects. nih.govnih.gov This inhibition of AChE leads to increased levels of acetylcholine in the brain, which is a key mechanism for improving cognitive function. viamedica.pl

Alpha-Glucosidase Inhibition (indirect evidence from other studies on related compounds)

Direct and indirect evidence suggests that poliumoside possesses alpha-glucosidase inhibitory activity. researchgate.netnih.gov Alpha-glucosidase inhibitors work by delaying the digestion and absorption of carbohydrates in the small intestine, which helps to reduce postprandial blood glucose levels. wikipedia.orgnih.gov Studies on extracts from Verbascum leiocarpum, which contain poliumoside, have shown potent alpha-glucosidase inhibitory activity. nih.gov While direct IC50 values for poliumoside's alpha-glucosidase inhibition are not consistently reported across all studies, related phenylethanoid glycosides like acteoside (verbascoside) have shown weak to moderate inhibitory activities against rat intestinal alpha-glucosidase. nih.govingentaconnect.comeurekaselect.com For instance, acteoside displayed an IC50 value of 522 µM against sucrase. nih.gov The inhibitory potential of these compounds suggests a role in managing hyperglycemia. researchgate.net

Cellular Signaling Pathway Modulation

Keap1/Nrf2/HO-1 Pathway Activation

Poliumoside has been found to modulate the Keap1/Nrf2/HO-1 signaling pathway, a critical pathway in the cellular defense against oxidative stress. medchemexpress.comfrontiersin.org Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. researchgate.net Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). frontiersin.orgmdpi.com Studies have shown that natural phenylethanoid glycosides, including poliumoside, can suppress inflammatory responses by activating this pathway. medchemexpress.com In TNF-α-induced A549 cells, poliumoside, along with related compounds, upregulated the expression of Keap1 and enhanced the activation of Nrf2. frontiersin.org This activation led to an increase in the mRNA levels of downstream antioxidant enzymes such as NQO1, GCLC, and HO-1. frontiersin.org

Nrf2/GPX4 Pathway Activation

Poliumoside has been demonstrated to activate the Nrf2/GPX4 signaling pathway, which plays a crucial role in inhibiting ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. researchgate.netnih.govnih.gov Glutathione (B108866) peroxidase 4 (GPX4) is a key enzyme that detoxifies lipid peroxides, and its activity is regulated by the transcription factor Nrf2. researchgate.netnih.gov Research has shown that poliumoside can prevent type 2 diabetes-associated osteoporosis by inhibiting ferroptosis through the activation of the Nrf2/GPX4 pathway. researchgate.netnih.govnih.gov In high-glucose, high-fat-induced bone marrow stromal cells, poliumoside treatment led to an increase in the expression of Nrf2 and GPX4. nih.gov This activation resulted in elevated glutathione levels and a decrease in malondialdehyde, lipid peroxidation, and mitochondrial reactive oxygen species. mdpi.comnih.gov The protective effects of poliumoside were negated when Nrf2 was knocked down, confirming the essential role of this pathway in the compound's mechanism of action. nih.gov

Table of Compound Inhibition Data

| Compound | Target Enzyme | IC50 Value | Source |

| Poliumoside | Protein Kinase C alpha (PKCα) | 24.4 µM | caymanchem.com |

| Acteoside (Verbascoside) | Sucrase (rat intestinal) | 522 µM | nih.gov |

FANCC-TBK1 Protein Complex Modulation and Mitophagy Activation

Recent studies have illuminated the role of poliumoside as a modulator of the Fanconi anemia complementation group C (FANCC) and TANK-binding kinase 1 (TBK1) protein complex, which is crucial for the initiation of mitophagy. researcher.lifenih.gov Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for maintaining cellular health by removing damaged or dysfunctional mitochondria.

Research has demonstrated that FANCC directly interacts with a specific peptide of TBK1, and this interaction is instrumental in promoting mitophagy. researcher.lifenih.govresearchgate.net Poliumoside has been identified as an activator of FANCC. researcher.lifenih.gov By activating FANCC, poliumoside facilitates the translocation of Parkin, a key protein in mitophagy, and subsequently enhances the clearance of damaged mitochondria. researcher.liferesearchgate.net This activation of mitophagy by the poliumoside-induced FANCC-TBK1 interaction has been shown to have neuroprotective effects in preclinical models of spinal cord injury. researcher.lifenih.govresearchgate.netresearchgate.net The formation of the FANCC-TBK1 complex is considered a significant step in activating mitophagy. nih.govresearchgate.net

Molecular Target Interactions and Binding Affinity Analysis

In Silico Molecular Docking Studies with Biological Targets

In silico molecular docking has been a valuable tool for predicting the binding affinity and interaction mechanisms of poliumoside with various biological targets. nih.govresearchgate.netmdpi.com These computational studies simulate the interaction between a ligand (poliumoside) and a protein to predict its binding mode and affinity. mdpi.com

One notable study performed a virtual screening of a large phytochemical library against soybean 11S glycinin, where poliumoside was identified as a top-ranking compound with a low binding energy of -8.183 kcal/mol, indicating a strong potential interaction. mdpi.com Another molecular docking analysis investigated the interaction of poliumoside with human acetylcholinesterase (AChE), a key enzyme in the nervous system. The results showed that poliumoside fits effectively into the active site of human AChE with a Vina Score of -9.9, suggesting a high binding affinity. viamedica.plnih.gov The docking analysis revealed that poliumoside interacts with key residues in the active site of AChE, including Trp86, Tyr337, and Phe338. viamedica.plnih.gov

Further docking studies have explored the binding of poliumoside to other targets. For instance, it exhibited favorable docking scores with the antioxidant protein 5QJ2 (-11.1 kcal/mol) and the antibacterial protein 3NRZ (-9.0 kcal/mol), surpassing the scores of the native ligands in the study. nih.gov

Structure-Based Virtual Screening for Candidate Target Identification

Structure-based virtual screening has been employed to identify potential molecular targets for poliumoside from large compound libraries. researchgate.netnih.govacs.orgtargetmol.com This computational technique uses the three-dimensional structure of a target protein to screen libraries of small molecules to identify those that are likely to bind to the target. mdpi.com

In one such screening of 2960 natural compounds, poliumoside was identified as a potential inhibitor of N-glycanase 1 (NGLY1), an enzyme involved in the degradation of misfolded glycoproteins. researchgate.netnih.gov This study utilized a structure-based virtual analysis to screen for candidate NGLY1 inhibitors. researchgate.netnih.gov Subsequent experimental validation confirmed that poliumoside effectively inhibited NGLY1 activity. mdpi.com

Another virtual screening of a phytochemical library containing 1130 compounds against soybean protein isolate identified poliumoside as one of the top five ranking molecules based on binding energy. mdpi.com Furthermore, computer-aided virtual screening was instrumental in identifying poliumoside as a FANCC activator in a study focused on spinal cord injury. researcher.lifenih.govresearchgate.net

Modulation of Key Cellular and Biochemical Processes in Preclinical Models

Anti-inflammatory Cellular Responses (e.g., LPS-induced cytokine release in RAW 264.7 cells)

Poliumoside has demonstrated significant anti-inflammatory properties in various preclinical models. A key model used to assess these effects is the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses.

Studies have consistently shown that poliumoside can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells. medchemexpress.commedkoo.commedchemexpress.cn This inhibitory effect is dose-dependent, with poliumoside at concentrations ranging from 12.5 to 100 µM effectively reducing the production of these inflammatory mediators. medchemexpress.commedkoo.commedchemexpress.cn The anti-inflammatory action of poliumoside is linked to its ability to modulate signaling pathways such as the Keap1/Nrf2/HO-1 pathway. a-z.lu

The table below summarizes the inhibitory effects of poliumoside on cytokine release in LPS-stimulated RAW 264.7 cells.

| Cell Line | Inducer | Cytokines Inhibited | Poliumoside Concentration | Reference |

| RAW 264.7 | LPS | TNF-α, IL-6 | 12.5-100 µM | medchemexpress.commedkoo.commedchemexpress.cn |

| RAW 264.7 | LPS | NO, ROS | Not specified | a-z.lu |

Antioxidative Cellular Mechanisms (e.g., AAPH-induced hemolysis of rat red blood cells, H2O2-induced neuronal death in PC12 cells)

Poliumoside exhibits potent antioxidant activity, which has been evaluated in various cellular models of oxidative stress. One such model involves the use of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a free radical generator that can induce hemolysis of red blood cells. researchgate.netfrontiersin.org Studies have shown that poliumoside can inhibit AAPH-induced hemolysis of rat red blood cells in vitro at concentrations ranging from 5-30 μM. medchemexpress.commedchemexpress.cn Research indicates that poliumoside demonstrates stronger antioxidant effects in this assay compared to other related compounds like acteoside and trolox. researchgate.net

Another critical model for assessing neuroprotective antioxidant effects is the hydrogen peroxide (H₂O₂)-induced cell death in PC12 neuronal cells. nih.govmdpi.com H₂O₂ is a well-known inducer of oxidative stress and apoptosis in neuronal cells. ljmu.ac.uk Preclinical studies have demonstrated that poliumoside can protect PC12 cells from H₂O₂-induced neuronal death in a concentration-dependent manner. viamedica.plresearcher.life This protective effect is associated with the reduction of apoptosis. viamedica.pl

The table below details the antioxidative effects of poliumoside in these cellular models.

| Cellular Model | Inducer of Oxidative Stress | Protective Effect of Poliumoside | Poliumoside Concentration | Reference |

| Rat Red Blood Cells | AAPH | Inhibition of hemolysis | 5-30 µM | medchemexpress.commedchemexpress.cn |

| PC12 Neuronal Cells | H₂O₂ | Prevention of neuronal death, reduction of apoptosis | Up to 10 µM | viamedica.plresearcher.life |

Neuroprotective Cellular Effects

Poliumoside has demonstrated significant neuroprotective activities in several preclinical models. In primary cultures of rat cortical cells, Poliumoside was shown to significantly mitigate glutamate-induced neurotoxicity at concentrations ranging from 0.1 to 10 µM. researchgate.netcaymanchem.comlabscoop.com This protective effect against excitotoxicity is a key area of investigation for neurodegenerative conditions.

Further studies have explored its benefits in models of Alzheimer's disease (AD). In a study involving intracerebroventricular streptozotocin-induced cognitive dysfunction in rats, Poliumoside was found to inhibit apoptosis, oxidative stress, and neuro-inflammation. researcher.lifeviamedica.plnih.gov This suggests that Poliumoside can counteract multiple pathological processes associated with neuronal damage and cognitive decline. viamedica.pl While direct studies on corticosterone-induced PC12 cell injury were not found for Poliumoside itself, research on other natural compounds in this model supports the exploration of such agents for stress-induced neuronal damage. mdpi.comnih.govresearchgate.net The neuroprotective potential of Poliumoside is also highlighted by its ability to improve cognitive function in rat models of AD by inhibiting acetylcholinesterase (AChE) and reducing neuronal apoptosis. viamedica.plresearchgate.netresearchgate.net

Table 1: Summary of Neuroprotective Effects of Poliumoside

| Model System | Insult/Condition | Observed Effects of Poliumoside | Citations |

|---|---|---|---|

| Primary Rat Cortical Neurons | Glutamate-induced cytotoxicity | Attenuated neurotoxicity | researchgate.netcaymanchem.comlabscoop.comscispace.com |

| Sprague-Dawley Rats | Streptozotocin-induced cognitive dysfunction (AD model) | Inhibited apoptosis, oxidative stress, and neuro-inflammation; Improved cognitive function | researcher.lifeviamedica.plnih.govresearchgate.net |

| PC12 Cells | Oxygen–glucose deprivation (OGD) | A study identified Poliumoside as a FANCC activator, which improved neural pathology in spinal cord injury models. | researchgate.net |

Anti-biofilm Mechanisms in Bacterial Models

Bacterial biofilm formation, particularly by pathogens like Staphylococcus aureus, presents a significant challenge in clinical settings due to its role in antibiotic resistance. mdpi.com Poliumoside has emerged as a compound with notable anti-biofilm capabilities.

Research has shown that Poliumoside can inhibit infections caused by biofilm-forming Staphylococcus aureus in in-vivo mouse models. mdpi.com The mechanism underlying this activity involves disrupting the physical strategy that bacteria use to protect themselves from antibiotics, thereby potentially improving the efficacy of conventional treatments. mdpi.com Given these properties, Poliumoside and related compounds are being considered for applications such as coating medical devices like urinary or intravenous catheters to prevent biofilm development. mdpi.com

Table 2: Anti-biofilm Activity of Poliumoside

| Bacterial Model | Key Finding | Potential Application | Citations |

|---|---|---|---|

| Staphylococcus aureus | Inhibits biofilm formation and associated infections in mice. | Coating for medical surfaces (e.g., catheters) to prevent biofilm development. | mdpi.com |

Anti-ferroptotic Mechanisms

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. It is implicated in the pathology of various diseases. Studies have identified Poliumoside as a potent inhibitor of ferroptosis, particularly in bone marrow mesenchymal stem cells (BMSCs).

In models of type 2 diabetes-related osteoporosis, Poliumoside was found to protect BMSCs by suppressing ferroptosis. caymanchem.com The primary mechanism of this action is the activation of the Nrf2/GPX4 signaling pathway. caymanchem.com Pretreatment of BMSCs with Poliumoside effectively countered oxidative stress-induced ferroptosis. labscoop.com This was evidenced by a reduction in mitochondrial reactive oxygen species (ROS) and malondialdehyde (MDA) levels, alongside an increase in the protein levels of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. labscoop.com

Table 3: Anti-ferroptotic Mechanisms of Poliumoside

| Cell Model | Condition | Mechanism of Action | Key Molecular Outcomes | Citations |

|---|---|---|---|---|

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Oxidative Stress / Diabetic Conditions | Activation of the Nrf2/GPX4 signaling pathway | Increased GPX4 protein levels; Reduced mitochondrial ROS and malondialdehyde (MDA) | caymanchem.comlabscoop.com |

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) is a hallmark of inflammatory processes. The ability to inhibit NO production is a key indicator of anti-inflammatory potential. Poliumoside has been identified as an effective inhibitor of NO production in cellular models of inflammation.

In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, Poliumoside was shown to reduce the inflammatory response. caymanchem.comlabscoop.com As a member of the phenylethanoid glycoside family, its protective action is mediated through the activation of the Keap1/Nrf2/HO-1 signaling pathway. labscoop.com This pathway is crucial for cellular defense against oxidative stress and inflammation.

Table 4: Inhibition of Nitric Oxide Production by Poliumoside

| Cell Model | Inducer | Effect | Signaling Pathway | Citations |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of nitric oxide (NO) production; Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | Activation of Keap1/Nrf2/HO-1 | caymanchem.comlabscoop.com |

Conclusion

Poliumoside stands out as a multifaceted natural compound with a rich chemical profile and a wide array of documented biological activities. As a member of the phenylethanoid and phenylpropanoid glycoside classes, its study provides valuable insights into the therapeutic potential of these natural products. Continued research into the mechanisms of action and potential applications of Poliumoside is warranted to fully understand its significance in the field of natural product science.

In Vitro and Preclinical Metabolic and Pharmacokinetic Research

Metabolite Identification and Profiling

The metabolism of poliumoside in vivo has been systematically investigated, leading to the identification of numerous metabolites in rat plasma, urine, bile, and feces. After oral administration, poliumoside undergoes extensive biotransformation. nih.govscirp.org

In rat plasma, a total of 17 metabolites of poliumoside have been identified. nih.govljmu.ac.ukresearchgate.net These findings indicate that following absorption, poliumoside is subject to various metabolic reactions. The detection of these metabolites in the bloodstream is crucial for understanding the systemic exposure to poliumoside and its derivatives.

A comprehensive analysis of rat urine has revealed the presence of 30 poliumoside metabolites. nih.govljmu.ac.ukresearchgate.net This large number of metabolites suggests that the kidneys play a significant role in the elimination of poliumoside and its biotransformation products.

Studies involving rat bile have led to the identification of 4 distinct metabolites. nih.govljmu.ac.ukresearchgate.net Biliary excretion is a key pathway for the elimination of xenobiotics and their metabolites, and these findings highlight its role in the disposition of poliumoside.

A significant number of metabolites, totaling 66, have been confirmed or tentatively identified in rat feces following oral administration of poliumoside. biocrick.comnih.gov This suggests that a substantial portion of poliumoside and its metabolites are either unabsorbed or are excreted via the gastrointestinal tract. Research indicates that poliumoside can be partially transformed into its positional isomer, isopoliumoside, and is readily hydrolyzed into degradation products. biocrick.comnih.gov

Elucidation of Metabolic Pathways

The diverse array of metabolites identified points to complex metabolic pathways involving both Phase I and Phase II reactions. biocrick.comresearchgate.net The parent compound and its initial degradation products undergo extensive biotransformation. biocrick.comresearchgate.net

Phase I metabolic transformations of poliumoside are extensive and play a critical role in its biotransformation. The primary Phase I reactions involved in the metabolism of poliumoside include hydroxylation, reduction, dehydrogenation, hydration, rearrangement, and demethylation. ljmu.ac.ukbiocrick.comresearchgate.netxml-journal.net Hydrolysis is also a major initial metabolic step. biocrick.com These reactions modify the chemical structure of poliumoside, generally making it more polar and susceptible to subsequent Phase II conjugation reactions. Among these, hydroxylation appears to be a particularly prominent metabolic process. ljmu.ac.uk

Table 1: Summary of Identified Poliumoside Metabolites in Rat Biological Samples

| Biological Matrix | Number of Metabolites Identified |

|---|---|

| Plasma | 17 |

| Urine | 30 |

| Bile | 4 |

Table 2: Major Phase I Metabolic Pathways of Poliumoside in Rats

| Metabolic Reaction |

|---|

| Hydroxylation |

| Reduction |

| Dehydrogenation |

| Hydration |

| Rearrangement |

| Demethylation |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Poliumoside |

Phase II Metabolic Transformations (e.g., Acetylation, Sulfation, Conjugation)

Following initial breakdown, poliumoside and its metabolites are subject to Phase II metabolic transformations, which are conjugation reactions that increase their water solubility to facilitate excretion. upol.czuomus.edu.iq Key Phase II pathways for poliumoside include methylation, sulfation, acetylation, and glucuronidation. nih.govbiocrick.comnih.gov

In preclinical studies involving rats, various conjugated metabolites have been identified in biological samples like plasma, urine, and bile. nih.gov Research has confirmed the presence of methylated, sulfated, and glucuronidated forms of hydroxytyrosol (B1673988), a core component of the poliumoside molecule. nih.gov The parent compound and its degradation products can undergo extensive Phase I and Phase II metabolism. biocrick.com The primary metabolic pathways identified in rats include hydrolysis, hydroxylation, acetylation, sulfation, hydration, reduction, and dehydrogenation. biocrick.com

Specifically, studies have identified 26 distinct metabolites of poliumoside, confirming that acetylation, methylation, and sulfate (B86663) conjugation are major metabolic routes. nih.govnih.gov These findings underscore that after the initial deglycosylation by gut microbiota, the resulting aglycone and other products are further processed through these critical Phase II conjugation pathways before elimination.

Role of Intestinal Microbiota in Poliumoside Metabolism

The intestinal microbiota is essential for the metabolism of poliumoside, which has low oral bioavailability in its intact form due to its large, polar nature. nih.govresearchgate.net The diverse enzymes of the gut flora are capable of hydrolyzing the ester and glycosidic bonds of poliumoside. nih.gov

In vitro studies using rat intestinal bacteria have confirmed these activities and helped to systematically identify the resulting metabolites. nih.gov

Pharmacokinetic Characterization in Preclinical Animal Models

Absorption Dynamics (e.g., rapid absorption)

Preclinical research in rats indicates that poliumoside is absorbed rapidly after oral administration. researchgate.net The compound can be detected in plasma very quickly, with some studies noting its presence as early as five minutes after being administered.

The peak plasma concentration (Cmax) is also reached quickly. Studies report that the time to reach this peak (Tmax) in rats is generally 30 minutes or less, suggesting swift absorption from the upper gastrointestinal tract. researchgate.net While the absorption is rapid, the total amount of the intact molecule that is absorbed remains low. researchgate.net

Bioavailability Assessments (e.g., low oral bioavailability in rats)

Despite its rapid absorption, poliumoside demonstrates low oral bioavailability in preclinical models. researchgate.net Research in rats consistently shows that only a small fraction of an oral dose reaches the systemic circulation as the intact compound. nih.govresearchgate.net The absolute oral bioavailability of poliumoside in rats has been measured to be exceptionally low, at approximately 0.69%. nih.govresearchgate.net

This poor bioavailability is due to several factors. The large and polar structure of the molecule hinders its ability to pass through the intestinal epithelium. Furthermore, it undergoes extensive breakdown in the gastrointestinal tract by the intestinal microbiota and is subject to significant first-pass metabolism in the liver. nih.govresearchgate.net This combination of factors drastically reduces the amount of the parent compound that becomes systemically available.

Table 1: Pharmacokinetic Parameters of Poliumoside in Rats

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | ≤ 30 minutes | researchgate.net |

| Absolute Oral Bioavailability | 0.69% | nih.govresearchgate.net |

Distribution Patterns (inferred from metabolite presence in different biological matrices)

The distribution of poliumoside is largely understood by tracking the presence of its metabolites in various biological samples from preclinical studies. After oral administration, the parent poliumoside compound is detected in rat plasma, confirming it enters the systemic circulation, although at low levels. nih.gov

Its metabolites, however, are more widely distributed. A total of 34 metabolites have been identified in vivo, with 30 found in urine, 17 in plasma, and 4 in bile. nih.gov The presence of these compounds, including hydroxytyrosol and its conjugated forms, across different biological matrices indicates that after metabolism, they are distributed throughout the body before being eliminated. nih.gov The detection of metabolites in bile points to biliary excretion as a significant route of elimination. nih.gov

Elimination Kinetics

The elimination of poliumoside from the body is relatively fast, characterized by a short elimination half-life (t1/2). researchgate.net The half-life is the time required for the concentration of a drug to decrease to half of its initial amount. nih.gov For many drugs, approximately 94% to 97% of the substance is eliminated after 4 to 5 half-lives. nih.gov In preclinical studies, the elimination half-life for similar phenylethanoid glycosides in rats has been observed to be approximately 1.63 hours, suggesting that poliumoside is also cleared efficiently, which prevents significant accumulation from a single dose. researchgate.net

The primary routes of elimination for poliumoside and its metabolites are urine and feces. rsc.org Studies on similar compounds show significant urinary excretion shortly after administration. rsc.org Biliary excretion also plays a role, contributing to the clearance of metabolites from the body. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Poliumoside |

| Hydroxytyrosol |

Comparative Pharmacokinetic Analysis of Phenylethanoid Glycoside Analogs

Phenylethanoid glycosides (PhGs) are a class of water-soluble phenolic compounds widely distributed in the plant kingdom. nih.govresearchgate.netresearchgate.net Structurally, they feature a phenylethanoid alcohol moiety linked to a sugar, often with additional acid and sugar substituents. nih.gov Despite their diverse biological activities, a common characteristic of PhGs, including poliumoside, is their pharmacokinetic profile, which is typically marked by rapid absorption followed by low oral bioavailability. ljmu.ac.ukscirp.orgresearchgate.net

A pharmacokinetic study in rats determined that after oral administration, poliumoside is absorbed quickly, reaching its maximum plasma concentration (Tmax) in approximately 30 minutes. ljmu.ac.ukscirp.orgresearchgate.net However, its absolute oral bioavailability was found to be very low, calculated at only 0.69%. scirp.orgresearchgate.net This poor bioavailability is a common trait among PhGs and is largely attributed to factors such as potential hydrolysis in the gastrointestinal tract, poor permeability across the intestinal membrane, and significant metabolism by the complex microbial ecosystem in the gut. scirp.orgmdpi.comnih.gov The intestinal microbiota can extensively degrade PhGs into smaller, more readily absorbed molecules like hydroxytyrosol and caffeic acid. nih.gov

The pharmacokinetic properties of poliumoside are comparable to other related phenylethanoid glycosides. For instance, a study involving the oral administration of an extract containing poliumoside, verbascoside (B1683046), and forsythoside (B13851194) B in rats allowed for the simultaneous analysis of their plasma concentrations. nih.gov

Verbascoside (Acteoside): This compound is structurally similar to poliumoside. In one comparative study, the bioavailability of three PhGs was ranked, with verbascoside showing higher bioavailability than isoverbascoside and savaside A. ljmu.ac.uk

Forsythoside A: Like poliumoside, forsythoside A is rapidly absorbed, reaching its peak plasma concentration at around 20 minutes after oral administration in rats. mdpi.com Its absolute bioavailability is also quite low, at approximately 0.5%, a figure comparable to that of poliumoside. mdpi.com

Angoroside C: This analog also exhibits a pattern of rapid absorption, with a Tmax of just 15 minutes, and is eliminated very quickly. ljmu.ac.uk

Tyrosol Galactoside: In contrast to many other PhGs, tyrosol galactoside has demonstrated a significantly higher oral bioavailability of about 27.9%. mdpi.com The differences in pharmacokinetic parameters among PhGs can often be attributed to their specific chemical structures, such as the nature of the aglycone and the attached sugar moieties, which influence properties like water solubility and subsequent elimination rates. mdpi.com

The following table provides a comparative overview of key pharmacokinetic parameters for poliumoside and some of its analogs based on preclinical research in rats.

| Compound | Cmax | Tmax | Absolute Bioavailability (%) |

| Poliumoside | 561 ng/mL | 30 min | 0.69% |

| Forsythoside A | 122.2 ± 45.4 ng/mL | ~20 min | 0.5% |

| Angoroside C | Data not available | 15 min | Data not available |

| Tyrosol Galactoside | Data not available | Data not available | ~27.9% |

| Verbascoside | Data not available | Data not available | > Isoverbascoside & Savaside A |

This table is based on data from multiple independent studies and serves for comparative purposes. Experimental conditions may vary between studies.

Advanced Analytical Methodologies in Poliumoside Research

Chromatographic Techniques for Quantitative Analysis and Compound Profiling

Chromatography is the cornerstone of poliumoside analysis, enabling its separation from other components in biological samples and plant extracts. The choice of technique depends on the specific research goal, from quantification to broad-spectrum profiling.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the qualitative and quantitative analysis of poliumoside. plos.org Coupled with various detectors, particularly Diode Array Detectors (DAD) and Mass Spectrometry (MS), HPLC allows for the reliable determination of poliumoside in different plant species and biological samples. nih.govnih.gov For instance, HPLC has been used to compare the chemical constituents of different Callicarpa species, where poliumoside was identified as a key marker compound. nih.gov In metabolic studies, HPLC coupled with mass spectrometry has been instrumental in investigating the metabolites of poliumoside in rat feces. nih.govbiocrick.com The separation is typically achieved on a C18 reversed-phase column. plos.org

One study focused on the determination of three phenylethanoid glycosides, including poliumoside, in Callicarpa kwangtungensis Chun (CK). The analysis was performed on a C18 column using a mobile phase composed of acetonitrile (B52724) and 0.1% acetic acid (20:80, v/v), with detection at 330 nm. plos.org Another comparative analysis of three Callicarpa herbs also used HPLC to quantify poliumoside alongside other marker compounds, highlighting significant variations in content among the species. nih.gov

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| C18 Column | Acetonitrile-0.1% Acetic Acid (20:80) | UV (330 nm) | Quantitative analysis of poliumoside in Callicarpa kwangtungensis | plos.org |

| Not specified | Not specified | DAD-ESI-Trap MS | Qualitative and quantitative analysis in three Callicarpa species | nih.gov |

| Not specified | Not specified | Q-TOF-MS | Metabolite investigation in rat feces | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), and the broader category of Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns with sub-2 µm particles, UPLC provides faster analysis times, higher resolution, and increased sensitivity, making it highly suitable for complex analyses such as pharmacokinetic studies and metabolomics. scirp.orgresearchgate.netunil.ch

A rapid and selective UPLC method coupled with mass spectrometry was developed to quantify poliumoside in rat plasma. scirp.orgresearchgate.net This method employed a Waters BEH C18 column and a gradient elution system, allowing for an analysis time of only 3 minutes. scirp.org UPLC systems have been crucial in identifying dozens of poliumoside metabolites from various biological matrices, including plasma, urine, bile, and intestinal bacteria incubations. nih.govnih.gov The enhanced separation capabilities of UPLC are vital for resolving structurally similar metabolites. nih.gov

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Waters BEH C18 (2.1 × 100 mm, 1.7 µm) | Gradient of Acetonitrile and Water (0.1% formic acid) | Q-TOF-MS | Pharmacokinetic study in rat plasma | scirp.orgresearchgate.net |

| Not specified | Not specified | Q-TOF-MS | Metabolite identification in rat plasma, urine, and bile | nih.govxml-journal.net |

| Ultimate 3000 system with online vacuum degasser | Not specified | Q-Exactive Orbitrap HRMS | Characterization of intestinal metabolites | nih.gov |

| Zorbax SB-C18 (100 mm × 2.1 mm, 1.8 µm) | Gradient of Acetonitrile and Water (0.1% formic acid) | HR MS/MS | Elucidation of phenolic compounds in Teucrium montanum | mdpi.com |